Home > Products > Screening Compounds P127493 > Mart-1(27-35)(human)
Mart-1(27-35)(human) -

Mart-1(27-35)(human)

Catalog Number: EVT-13947025
CAS Number:
Molecular Formula: C39H71N9O13
Molecular Weight: 874.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

MART-1(27-35)(human), also known as Melan-A, is a peptide derived from the Melan-A/MART-1 protein, which is a melanocyte differentiation antigen recognized by cytotoxic T lymphocytes. This nonamer peptide, consisting of amino acids 27 to 35 of the MART-1 protein, serves as a significant target in melanoma immunotherapy due to its role in T cell recognition of melanoma cells. The MART-1 antigen is predominantly expressed in normal melanocytes and most melanoma tissues, making it an attractive candidate for therapeutic strategies aimed at enhancing anti-tumor immune responses .

Source and Classification

MART-1(27-35)(human) is classified as a tumor-associated antigen and is primarily sourced from human melanoma cells. It is recognized by HLA-A2-restricted T cells, which play a crucial role in the immune response against melanoma. The peptide sequence is characterized by its immunogenic properties, particularly its ability to elicit responses from cytotoxic T lymphocytes .

Synthesis Analysis

Methods and Technical Details

The synthesis of MART-1(27-35)(human) can be achieved through solid-phase peptide synthesis (SPPS), a widely used method in peptide chemistry. This technique involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The following steps outline the general process:

  1. Preparation: A resin is chosen based on the desired peptide characteristics.
  2. Amino Acid Coupling: Protected amino acids are coupled to the resin-bound peptide using coupling reagents.
  3. Deprotection: The protecting groups on the amino acids are removed to allow for further coupling.
  4. Cleavage: Once the desired sequence is achieved, the peptide is cleaved from the resin.
  5. Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to obtain the final product in high purity.

This method allows for precise control over the peptide's sequence and modifications, ensuring that MART-1(27-35)(human) retains its biological activity .

Molecular Structure Analysis

Structure and Data

MART-1(27-35)(human) has the following molecular characteristics:

  • Molecular Formula: C37H67N9O11
  • Molecular Mass: Approximately 711.96 g/mol
  • Structure: The peptide consists of nine amino acids with a specific sequence that contributes to its binding affinity with T cell receptors. The structure can be represented as:
Sequence EAAGIGILTV\text{Sequence EAAGIGILTV}

This sequence plays a crucial role in its interaction with major histocompatibility complex (MHC) molecules and T cell receptors .

Chemical Reactions Analysis

Reactions and Technical Details

MART-1(27-35)(human) participates in various biochemical interactions, primarily involving its binding to MHC class I molecules on antigen-presenting cells. This binding facilitates the recognition by CD8+ T cells, leading to T cell activation and subsequent immune responses against melanoma cells.

The interactions can be summarized as follows:

  1. Peptide-MHC Binding: MART-1(27-35)(human) binds specifically to HLA-A2 molecules on antigen-presenting cells.
  2. T Cell Activation: The binding triggers T cell receptor engagement, resulting in T cell activation, proliferation, and cytokine release.
  3. Cytotoxic Response: Activated CD8+ T cells migrate to tumor sites, where they induce apoptosis in melanoma cells expressing MART-1 .
Mechanism of Action

Process and Data

The mechanism of action of MART-1(27-35)(human) involves several key steps:

  1. Antigen Presentation: The peptide is processed and presented by MHC class I molecules on dendritic cells or other antigen-presenting cells.
  2. T Cell Recognition: CD8+ cytotoxic T lymphocytes recognize the MART-1 peptide-MHC complex through their specific T cell receptors.
  3. Activation Cascade: Upon recognition, T cells undergo activation leading to clonal expansion and differentiation into effector cells capable of targeting melanoma cells.
  4. Tumor Infiltration: Activated T cells infiltrate tumor tissues, where they exert cytotoxic effects through mechanisms such as perforin and granzymes .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

MART-1(27-35)(human) exhibits several notable physical and chemical properties:

These properties make it suitable for various laboratory applications, including immunological assays and therapeutic development.

Applications

Scientific Uses

MART-1(27-35)(human) has significant applications in cancer immunotherapy research:

  1. Vaccine Development: It serves as a candidate for therapeutic vaccines aimed at eliciting robust anti-tumor immune responses in melanoma patients.
  2. Adoptive Cell Therapy: MART-1-specific T cells can be expanded ex vivo for use in adoptive transfer therapies.
  3. Diagnostic Biomarker: It acts as a biomarker for melanoma diagnosis due to its restricted expression profile in melanocytes and melanoma tissues .
Introduction to Mart-1(27-35) in Melanoma Immunology

Historical Context and Discovery of Mart-1(27-35) as a Tumor-Associated Antigen

The Mart-1 (Melanoma Antigen Recognized by T cells) protein, also termed Melan-A, emerged as a critical melanoma-associated antigen in the mid-1990s. Its immunodominant epitope, Mart-1(27-35), was identified through systematic analysis of cytotoxic T lymphocytes (CTLs) derived from tumor-infiltrating lymphocytes (TILs) in HLA-A2-positive melanoma patients. Researchers isolated CTLs that selectively recognized melanoma cells and employed cDNA library expression cloning to pinpoint the gene encoding this antigen [4] [6]. The minimal epitope was refined to the 9-amino acid sequence AAGIGILTV, corresponding to residues 27–35 of the native Mart-1 protein [6] [7]. This peptide was found to be presented by HLA-A*0201 molecules and recognized by the majority of HLA-A2-restricted, melanoma-specific TILs, establishing it as a prime target for immunotherapy [3] [6]. Key studies demonstrated that Mart-1(27-35)-specific CTLs could lyse HLA-A2-matched melanoma cells in vitro, confirming its physiological relevance as a naturally processed tumor antigen [4] [7].

Table 1: Key Discoveries in Mart-1(27-35) Research Timeline

YearDiscoverySignificanceReference
1994Cloning of MART-1 gene and identification as melanoma antigenFirst description of MART-1 as a shared melanoma antigenKawakami et al.
1996Characterization of AAGIGILTV as immunodominant HLA-A2-restricted epitopeDefined minimal optimal epitope for CTL recognitionCormier et al.
1999Development of superagonist variant LAGIGILTV (Leu²⁸ substitution)Created enhanced-potency analogue for therapeutic vaccines [3]

Role of Mart-1(27-35) in Melanocyte Differentiation and Melanoma Pathogenesis

Mart-1(27-35) originates from a melanocyte differentiation protein fundamentally involved in melanin biosynthesis. The Mart-1 protein is exclusively expressed in melanocytes, retinal pigment epithelium, and melanin-producing cancers, making it an ideal tumor-specific target [4] [7]. This restricted expression pattern allows Mart-1(27-35)-directed therapies to selectively target melanoma cells while minimizing off-tissue toxicity. Biochemically, the native peptide exhibits intermediate binding affinity for HLA-A2 molecules (dissociation constant Kd ≈ 50-100 nM), which partially explains its suboptimal immunogenicity in natural antitumor responses [1] [8]. In melanoma pathogenesis, the peptide serves as a marker of melanocytic lineage, with over 85% of metastatic melanomas presenting Mart-1(27-35)/HLA-A2 complexes on their surface [4] [6]. However, tumors employ multiple immune evasion strategies, including downregulation of this antigen and impaired antigen processing, limiting spontaneous T-cell responses against this self-epitope [8].

The peptide’s structure-function relationship has been extensively characterized: The alanine residues at positions 1 and 2 (AA²⁷-²⁸) serve as primary HLA-A2 anchors, while leucine⁷ (Leu³³) and valine⁹ (Val³⁵) contribute to T-cell receptor (TCR) engagement [1] [3]. Modifications at these positions significantly impact immunogenicity—for example, substituting alanine²⁸ with leucine creates the analogue ELAGIGILTV (Mart-1(26-35)), enhancing HLA-A2 binding affinity by >10-fold [2] [5].

Mart-1(27-35) as a Model for Studying Self-Antigen Immunogenicity in Cancer

Mart-1(27-35) represents a paradigmatic self-antigen for investigating fundamental mechanisms of tumor immunogenicity and immune escape. Its weak immunogenicity stems from multiple factors: 1) Central T-cell tolerance depletes high-avidity Mart-1(27-35)-reactive T cells; 2) The peptide’s moderate HLA-A2 affinity limits complex stability; and 3) Tumor-induced immunosuppression inhibits effector T-cell function [1] [3] [8]. These properties make it an ideal model for developing and testing immunoenhancement strategies:

A. Analogue Design: Substitution at anchor residues enhances HLA binding. The superagonist variant [Leu²⁸]Mart-1(27-35) (LAGIGILTV) induces CTLs with superior functional avidity, enhanced interferon-γ production, and resistance to antagonism by natural peptide variants compared to the native epitope [3]. Structural modifications incorporating β-amino acids (e.g., β-HIle at position 30) create protease-resistant analogues with prolonged HLA-A2 complex stability while maintaining TCR recognition profiles [1].

Table 2: Engineered Analogues of Mart-1(27-35) and Their Immunogenic Properties

AnalogueModificationHLA-A2 AffinityT-cell RecognitionFunctional Advantage
LAGIGILTV ([Leu²⁸])A²⁸→L substitution5-fold increaseEnhancedInduces IL-2 secreting CTLs; resists antagonism
[Leu²⁸,β-HIle³⁰]β-amino acid at TCR contact8-fold increasePreservedProlonged complex stability; protease resistance
ELAGIGILTV (26-35,27L)N-terminal extension + A27→L>10-fold increaseEnhancedImproved DC processing and presentation

B. Delivery Innovations: Encapsulating Mart-1(27-35) in sterically stabilized liposomes (SSL) significantly enhances immunogenicity. SSL encapsulation: 1) Protects against plasma peptidases (50% degradation reduction); 2) Increases DC uptake 3-fold; 3) Enhances specific CTL lysis by 500% at low peptide concentrations; and 4) Facilitates CD8⁺ T-cell priming in healthy donor PBMCs and melanoma TILs at 10-100-fold lower doses than soluble peptide [8].

C. Adjuvant Synergy: Combining Mart-1(27-35) with TLR9 agonists (e.g., PF-3512676) and GM-CSF in oil-in-water emulsions promotes dendritic cell maturation and antigen presentation. This formulation increased antigen-specific T-cell frequencies 10-fold in vaccinated patients compared to peptide alone [2] [8]. These approaches collectively transform Mart-1(27-35) from a poorly immunogenic self-peptide into a potent vaccine component, providing critical insights for targeting other self-antigens in cancer immunotherapy.

Table 3: Strategies to Overcome Immunogenicity Limitations of Native Mart-1(27-35)

StrategyMechanismKey FindingsReference
Liposome EncapsulationProtects from degradation; enhances DC uptake5-fold increase in tumor cell lysis; 50% plasma stability increase [8]
TLR9 Agonist CombinationActivates DC maturation; enhances costimulation10-fold increase in T-cell frequencies post-vaccination [2]
β-amino Acid IncorporationStabilizes peptide structure; resists proteolysisProlonged HLA-A2 complex half-life; retained TCR specificity [1]

Properties

Product Name

Mart-1(27-35)(human)

IUPAC Name

acetic acid;(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid

Molecular Formula

C39H71N9O13

Molecular Weight

874.0 g/mol

InChI

InChI=1S/C37H67N9O11.C2H4O2/c1-12-19(7)28(43-25(48)15-39-32(51)22(10)41-31(50)21(9)38)34(53)40-16-26(49)44-29(20(8)13-2)35(54)42-24(14-17(3)4)33(52)46-30(23(11)47)36(55)45-27(18(5)6)37(56)57;1-2(3)4/h17-24,27-30,47H,12-16,38H2,1-11H3,(H,39,51)(H,40,53)(H,41,50)(H,42,54)(H,43,48)(H,44,49)(H,45,55)(H,46,52)(H,56,57);1H3,(H,3,4)/t19-,20-,21-,22-,23+,24-,27-,28-,29-,30-;/m0./s1

InChI Key

DJBCPXAFOLJFOX-HADYAWPXSA-N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)N.CC(=O)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)N.CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.